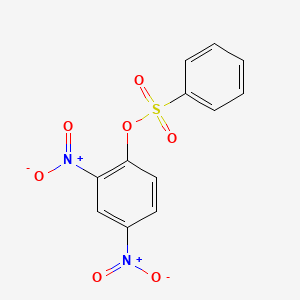

(2,4-Dinitrophenyl) benzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,4-Dinitrophenyl) benzenesulfonate is a useful research compound. Its molecular formula is C12H8N2O7S and its molecular weight is 324.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Reactivity

The synthesis of (2,4-Dinitrophenyl) benzenesulfonate typically involves a nucleophilic substitution reaction between 2,4-dinitrophenol and benzenesulfonyl chloride. This reaction is facilitated by the presence of a base such as pyridine or triethylamine, which helps to neutralize the generated acid during the reaction process. The general reaction can be summarized as follows:

This compound exhibits significant reactivity due to the presence of both the nitro groups and the sulfonate group, making it a versatile intermediate in various chemical transformations.

Kinetic Studies

Recent studies have focused on the kinetics of reactions involving this compound. For instance, research has shown that these compounds can undergo pyridinolysis, where they react with pyridine derivatives to form new products. The rate of these reactions can provide insights into the electronic effects of substituents on the aromatic rings involved .

Synthetic Intermediates

This compound serves as a crucial intermediate in the synthesis of various dyes and pharmaceuticals. The sulfonate group enhances solubility and reactivity, making it suitable for further functionalization. For example, it can be transformed into amines or other functional groups through nucleophilic substitution reactions .

Crystal Engineering

The compound has been studied for its crystal structure and polymorphism. Understanding the crystal packing and intermolecular interactions can lead to better insights into its physical properties and potential applications in material science .

Polymer Chemistry

This compound can also be utilized in polymer chemistry as a reactive monomer or crosslinking agent. Its ability to participate in nucleophilic substitutions allows for the development of functionalized polymers with specific properties tailored for applications in coatings, adhesives, and other materials.

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies have indicated potential nephrotoxicity and carcinogenic effects associated with related compounds; hence, safety assessments are crucial when handling this compound in laboratory settings .

Synthesis Optimization

A notable case study involved optimizing the synthesis conditions for this compound to improve yield and purity. By adjusting solvent systems and reaction times, researchers were able to enhance product quality significantly while reducing by-products .

Application in Dye Chemistry

Another case study highlighted its use as an intermediate in synthesizing azo dyes. The incorporation of this compound allowed for better control over dye properties such as colorfastness and solubility .

化学反応の分析

Competitive Reaction Pathways

DNBS undergoes nucleophilic substitution through two primary pathways (Figure 1):

-

S–O bond fission : Yields 2,4-dinitrophenoxide and N-alkylbenzenesulfonamides.

-

C–O bond fission : Produces substituted benzenesulfonates and 2,4-dinitro-N-alkylaniline.

Regioselectivity determinants :

-

Amine basicity : S–O cleavage dominates with high-basicity amines (e.g., alicyclic secondary amines, pKa > 9) .

-

Sulfonyl substituent (X) : Electron-withdrawing groups (e.g., NO₂) favor S–O fission, while electron-donating groups (e.g., OMe) promote C–O cleavage .

S–O Bond Fission

C–O Bond Fission

Rate Constants and Brønsted Parameters

Substituent Effects on S–O Fission

| X in ArSO₃⁻ | log(kN) | ΔG‡ (kJ/mol) |

|---|---|---|

| 4-NO₂ | 2.45 | 78.2 |

| H | 1.98 | 82.1 |

| 4-OMe | 1.12 | 89.6 |

Steric and Electronic Influences

-

Steric hindrance : Ortho-substituents on the sulfonyl moiety reduce reaction rates by up to 40% .

-

Resonance effects : Electron-withdrawing X groups stabilize the transition state via delocalization, accelerating S–O fission by 10–100× compared to electron-donating groups .

Comparative Reactivity

特性

CAS番号 |

970-88-7 |

|---|---|

分子式 |

C12H8N2O7S |

分子量 |

324.27 g/mol |

IUPAC名 |

(2,4-dinitrophenyl) benzenesulfonate |

InChI |

InChI=1S/C12H8N2O7S/c15-13(16)9-6-7-12(11(8-9)14(17)18)21-22(19,20)10-4-2-1-3-5-10/h1-8H |

InChIキー |

OEMPBNBMDDYLPZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

970-88-7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。